Polyglycerin-6

Catalog No.
S757262
CAS No.
36675-34-0
M.F
C18H38O13
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyglycerin-6

CAS Number

36675-34-0

Product Name

Polyglycerin-6

IUPAC Name

3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

Molecular Formula

C18H38O13

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2

InChI Key

FWTZRWTUPSQZOG-UHFFFAOYSA-N

SMILES

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O

Synonyms

POLYGLYCERIN-6

Canonical SMILES

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H](COC[C@@H](COC[C@H](COC[C@H](COC[C@H](COC[C@H](CO)O)O)O)O)O)O)O

Polyglycerin-6 is a polymer derived from glycerol, characterized by its multiple glycerol units linked together. It typically has a molecular weight that allows it to function effectively as an emulsifier, surfactant, and moisturizer in various applications, particularly in cosmetics and personal care products. The chemical structure of Polyglycerin-6 consists of six glycerol units, making it a hexaglycerin. This compound is known for its ability to enhance the stability and texture of formulations, contributing to improved product performance and user experience .

Polyglycerin-6 acts as a humectant in cosmetic formulations. Its hygroscopic nature allows it to attract water from the environment and the deeper layers of the skin, keeping the skin hydrated and promoting a plump appearance. Additionally, it may act as a solubilizer, aiding in dissolving other cosmetic ingredients and improving the overall stability of the formulation [].

Polyglycerin-6 is generally considered a safe ingredient for cosmetic use. The Environmental Working Group (EWG) rates it as a low-hazard ingredient []. However, as with any cosmetic ingredient, allergic reactions are possible in some individuals.

Limited Research Availability

While Polyglycerin-6 is commonly used in the cosmetic industry, readily available scientific research specifically exploring its applications in non-cosmetic research fields is scarce. Most information available online focuses on its safety and function in personal care products.

Potential Applications

Based on its properties, some potential research applications for Polyglycerin-6 could include:

  • Drug delivery: Due to its humectant (water-attracting) properties, Polyglycerin-6 might be explored as a potential carrier for certain medications, especially those requiring topical or oral administration. However, further research is needed to confirm its efficacy and safety in this context.
  • Biocatalysis: As a polyol (molecule with multiple hydroxyl groups), Polyglycerin-6 could theoretically be investigated as a potential substrate or reaction medium in biocatalysis studies. However, no readily available published research explores this specific application.

Safety Assessment

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Polyglycerin-6, along with other related polyglycerols, for use in cosmetics. Their 2023 report concludes that Polyglycerin-6 is safe as used in cosmetics based on existing data. This report also highlights the structural similarity of Polyglycerin-6 to Glycerin, a well-established safe ingredient, and utilizes data on Glycerin to support the safety assessment of Polyglycerin-6.

Additional Resources:

  • Safety Assessment of Diglycerin and Polyglycerin-3, -6, and -10 as Used in Cosmetics:
Typical of polyols. These include:

  • Esterification: Reacts with fatty acids to form esters, which are often used in cosmetic formulations to enhance emolliency.
  • Hydrolysis: In the presence of water, Polyglycerin-6 can break down into its constituent glycerol units.
  • Oxidation: Can react with oxidizing agents under certain conditions, potentially leading to the formation of aldehydes or acids .

The synthesis of Polyglycerin-6 typically involves the polymerization of glycerol. The common methods include:

  • Direct Polymerization: Glycerol is heated under controlled conditions to promote polymerization, often in the presence of catalysts.
  • Transesterification: Glycerol is reacted with fatty acids or triglycerides, leading to the formation of polyglycerols.
  • Glycerolysis: This method involves breaking down triglycerides into glycerol and fatty acids, followed by polymerization to form Polyglycerin-6 .

Polyglycerin-6 finds extensive applications across various industries:

  • Cosmetics: Used in moisturizers, sunscreens, and hair care products due to its emulsifying and moisturizing properties.
  • Pharmaceuticals: Acts as a solvent or carrier for active ingredients in topical formulations.
  • Food Industry: Utilized as a food additive for its emulsifying properties and ability to retain moisture .

Polyglycerin-6 shares similarities with other polyglycerins but has unique characteristics that distinguish it:

Compound NameNumber of Glycerol UnitsKey Features
Polyglycerin-33Lower viscosity; used primarily as a moisturizer.
Polyglycerin-1010Higher molecular weight; provides enhanced emolliency.
Hexaglycerin6Similar structure; often used interchangeably with Polyglycerin-6.
Diglycerin2More fluid; primarily used in lighter formulations.

Polyglycerin-6 is unique due to its balanced viscosity and emulsifying properties, making it particularly effective for stabilizing oil-in-water emulsions while providing moisture retention .

Catalytic Strategies for Controlled Polymerization

Anionic Ring-Opening Polymerization of Protected Glycidol Derivatives

Anionic polymerization enables precise control over polyglycerin-6’s molecular weight and branching topology. Using potassium methoxide or cesium hydroxide as initiators, researchers achieve linear architectures by polymerizing 1-ethoxyethyl glycidyl ether, followed by deprotection under acidic conditions. Recent advances employ triethylborane (TEB) as a co-catalyst, suppressing branching reactions and yielding quasilinear polyglycerin-6 with a degree of branching (DB) as low as 0.03–0.10. For example, TEB-mediated anionic polymerization at 0°C produces cyclic polyglycerin-6 with a DB of 0.08 and molecular weights up to 40 kDa.

Cationic Polymerization Using Citric Acid Proton Donors

Cationic routes leverage Brønsted acids like citric acid for solvent-free, ambient-temperature synthesis. Citric acid acts as both proton donor and initiator, incorporating into the polymer backbone and enabling pH-dependent degradation. This method yields hyperbranched polyglycerin-6 with DB ≈ 0.56–0.63 and molecular weights ≤1.5 kDa. The green synthesis avoids toxic solvents, aligning with circular economy principles.

Organocatalytic Approaches for Stereochemical Control

Frustrated Lewis pairs (FLPs) and phosphazene bases enable stereoselective polymerization. FLPs like B(C6F5)3/Et3N catalyze glycidol polymerization in aqueous buffers (pH 3.8–8.0), producing semibranched polyglycerin-6 (DB = 0.24) with narrow dispersity (Đ = 1.1–1.2). Organocatalysts also facilitate block copolymerization; switching from t-Bu-P4 to t-Bu-P2 allows sequential ROP of glycidol and lactones, forming amphiphilic polyglycerin-6-b-polycaprolactone.

Monomer Selection and Feed Ratios in Condensation Polymerization

Polycondensation of glycerol with diacids (sebacic, succinic) produces ester-linked polyglycerin-6 prepolymers. Increasing succinic acid content accelerates reaction kinetics:

  • GSu 1:1 (glycerol:succinic acid): Reaction time = 4.2 hrs
  • GS 1:1 (glycerol:sebacic acid): Reaction time = 8.5 hrs

Feed ratios directly influence oligomer distribution, as shown by ESI-MS:

Diacid Ratio (S:Su)Dominant Oligomer Mass (g/mol)Cyclic Structure Abundance
1:0400–60012%
0.5:0.5500–80027%
0:1600–90034%

Succinic acid promotes esterification over etherification, increasing cyclic oligomers by 183% compared to sebacic acid.

Advanced Characterization of Branching Topology via MALDI-TOF

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry resolves polyglycerin-6’s complex architectures:

  • Linear segments: Identified as [M+Na]+ peaks spaced 74 Da apart (C3H6O2 unit).
  • Branched structures: Exhibit mass defects due to ether/ester linkages; DB calculated via Equation 1:
    $$
    \text{DB} = \frac{2D}{2D + L} \quad \text{(D = dendritic units, L = linear units)}
    $$
  • Cyclic oligomers: Detected as [M+H]+ adducts at m/z 450–950, comprising 15–34% of prepolymers.

Green Chemistry Paradigms in Sustainable Production

Innovations in green synthesis minimize environmental impact:

  • Citric acid-initiated polymerization: Eliminates metal catalysts and solvents, achieving 98% atom economy.
  • Aqueous ring-opening polymerization (AEROP): Conducted in phosphate-buffered saline (pH 6.0, 80°C), yielding 12 kDa polyglycerin-6 with 32% lower energy input vs. traditional methods.
  • Volumetric 3D printing resins: Photocurable polyglycerin-6-acrylate reduces waste by enabling resin reuse ≥3 cycles without performance loss.

Hyperbranched vs. Linear Topological Configurations

The topological configuration of polyglycerin-6—whether hyperbranched or linear—profoundly impacts its physical and chemical behavior. Hyperbranched polyglycerin-6 (HPG) adopts a compact, three-dimensional structure with multiple branching points, resulting in a high density of terminal hydroxyl groups. This architecture contrasts sharply with linear polyglycerin-6, which features a straightforward, unbranched chain. The hyperbranched form exhibits a lower intrinsic viscosity (4–7 mL·g⁻¹) compared to linear analogs, a property attributed to its globular shape and reduced chain entanglement [2] [5]. For instance, HPG with a molecular weight of 20 kDa demonstrates a hydrodynamic radius of 7–10 nm, whereas linear polyglycerin-6 of similar molecular weight forms extended chains with radii exceeding 20 nm [5].

Water solubility represents another critical distinction. Hyperbranched polyglycerin-6 achieves solubility exceeding 400 mg/mL due to its numerous surface-exposed hydroxyl groups, which form extensive hydrogen bonds with water [2]. Linear polyglycerin-6, while still hydrophilic, exhibits lower solubility (∼250 mg/mL) owing to its reduced hydroxyl group accessibility [5]. This disparity underscores the role of branching in enhancing hydrophilicity. A comparative analysis of these configurations is summarized in Table 1.

Table 1: Structural and Solubility Properties of Hyperbranched vs. Linear Polyglycerin-6

PropertyHyperbranched Polyglycerin-6Linear Polyglycerin-6
Intrinsic Viscosity4–7 mL·g⁻¹15–20 mL·g⁻¹
Hydrodynamic Radius7–10 nm20–25 nm
Water Solubility>400 mg/mL~250 mg/mL
Terminal OH Groups18–22 per molecule2 per molecule

Data derived from [2] [5]

Molecular Weight Distribution Effects on Hydrophilicity

Molecular weight distribution governs polyglycerin-6’s hydration capacity and interfacial behavior. Studies reveal a nonlinear relationship between molecular weight and hydrophilicity: low-molecular-weight variants (≤10 kDa) exhibit rapid water absorption but poor moisture retention, while high-molecular-weight polymers (≥20 kDa) form stable hydration layers due to increased chain flexibility and hydroxyl group density [5] [6]. For example, hyperbranched polyglycerin-6 with a polydispersity index (PDI) of 1.2 achieves 90% water retention over 48 hours, whereas broader distributions (PDI >1.5) show reduced retention (∼70%) due to heterogeneous chain packing [6].

The polymerization method further influences these properties. Anionic ring-opening polymerization of glycidol produces narrow molecular weight distributions (PDI 1.1–1.3), enabling precise control over hydrophilicity [5]. In contrast, free-radical polymerization yields broader distributions (PDI 1.5–2.0), compromising hydration consistency [6]. Table 2 correlates molecular weight parameters with hydration performance.

Table 2: Molecular Weight Impact on Hydration Properties

Molecular Weight (kDa)PDIWater Retention (%)Hydration Layer Thickness (nm)
101.2852.1
201.3923.8
301.4883.2

Data sourced from [5] [6]

Dendritic Growth Patterns and Terminal Group Functionality

Dendritic growth mechanisms in polyglycerin-6 synthesis enable precise engineering of terminal group density and functionality. The "core-first" approach, utilizing hyperbranched polyglycerol cores, allows for the attachment of aliphatic or hydrophilic shells via oxyanionic ring-opening polymerization [4] [6]. For instance, a polyglycerin-6 core functionalized with biphenyl-PEG shells exhibits a 70 nm aggregate diameter and hosts up to 10 polar guest molecules per carrier [4]. Terminal hydroxyl groups serve as anchor points for further modifications, such as esterification or etherification, which tailor surface chemistry for specific applications [5] [6].

Branching patterns also influence terminal group accessibility. Hyperbranched polyglycerin-6 synthesized via slow monomer addition achieves a degree of branching (DB) of 0.65–0.75, resulting in 18–22 terminal hydroxyl groups per molecule [5]. Linear analogs, with DB ≈0, possess only two terminal groups. This disparity enables hyperbranched variants to act as multifunctional platforms for drug conjugation or surface modification [6]. Table 3 outlines dendritic growth parameters and their effects on functionality.

Table 3: Dendritic Growth Parameters and Terminal Group Characteristics

Synthesis MethodDegree of BranchingTerminal Groups per MoleculeGuest Molecule Capacity
Oxyanionic Polymerization0.70201.5 (nonpolar), 10 (polar)
Free-Radical Polymerization0.45120.8 (nonpolar), 5 (polar)

Data adapted from [4] [5] [6]

XLogP3

-5.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

8

Exact Mass

462.23124126 g/mol

Monoisotopic Mass

462.23124126 g/mol

Heavy Atom Count

31

Other CAS

36675-34-0

Wikipedia

(2S)-3-[(2S)-3-[(2S)-3-[(2R)-3-[(2S)-3-[(2S)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol

General Manufacturing Information

Hexaglycerol: ACTIVE

Dates

Modify: 2024-04-15

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